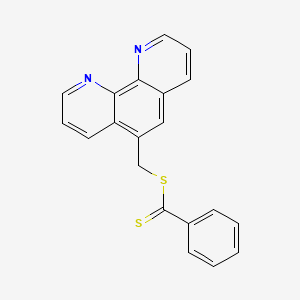
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is a complex organic compound that combines the structural features of 1,10-phenanthroline and benzenecarbodithioate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate typically involves the reaction of 1,10-phenanthroline with benzenecarbodithioic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions can be conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of metal-based drugs or as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks or as a component in sensors and electronic devices.
Mécanisme D'action
The mechanism of action of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate involves its ability to coordinate with metal ions through the nitrogen atoms of the 1,10-phenanthroline moiety and the sulfur atoms of the dithioate group. This coordination can lead to the formation of stable complexes that exhibit unique electronic, catalytic, or biological properties. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA or proteins in biological systems or catalyzing chemical reactions in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, used to form complexes with various metal ions.
Benzenecarbodithioate: A compound containing the dithioate group, used in the synthesis of other sulfur-containing organic compounds.
Uniqueness
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is unique due to its combination of the 1,10-phenanthroline and benzenecarbodithioate moieties, which allows it to exhibit properties of both compounds. This dual functionality makes it a versatile ligand for forming metal complexes with potentially enhanced stability and reactivity compared to its individual components.
Propriétés
Numéro CAS |
918503-12-5 |
|---|---|
Formule moléculaire |
C20H14N2S2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1,10-phenanthrolin-5-ylmethyl benzenecarbodithioate |
InChI |
InChI=1S/C20H14N2S2/c23-20(14-6-2-1-3-7-14)24-13-16-12-15-8-4-10-21-18(15)19-17(16)9-5-11-22-19/h1-12H,13H2 |
Clé InChI |
ZNQXBAFJJVWQJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)SCC2=C3C=CC=NC3=C4C(=C2)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


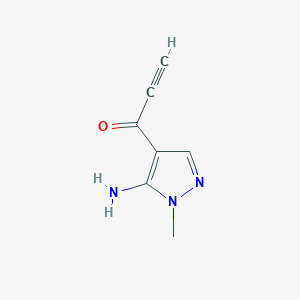
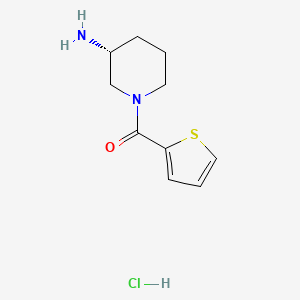
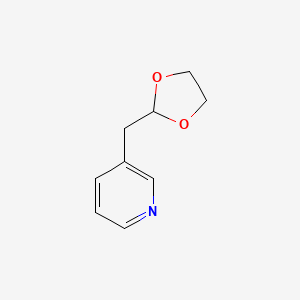
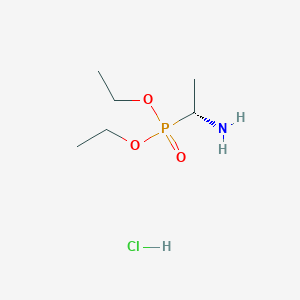
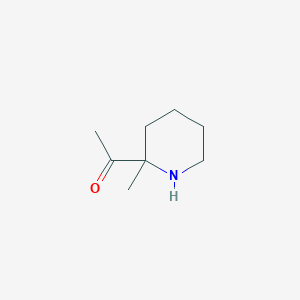
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
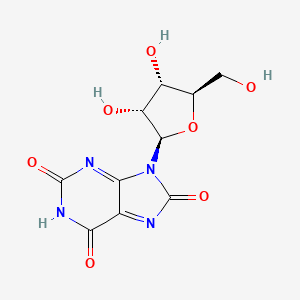
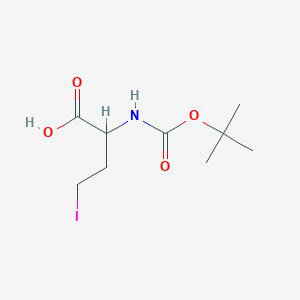
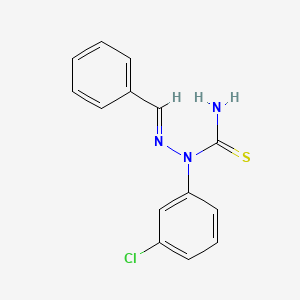
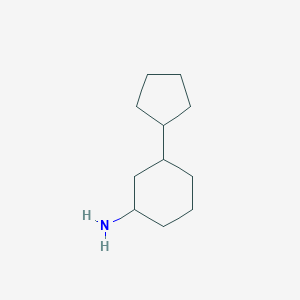
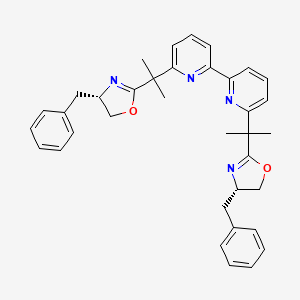
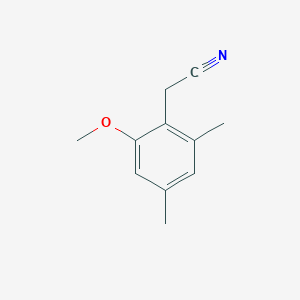
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
